Dimethenamid-P

Description

Properties

IUPAC Name |

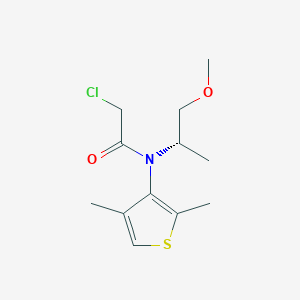

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(2S)-1-methoxypropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYFCTQDENRSOL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=C1N([C@@H](C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034542 | |

| Record name | Dimethenamid-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>= 280 °C, BP: 122.6 °C at 0.07 mm Hg | |

| Record name | Dimethenamid-P | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1449 mg/L at 25 °C, In hexane 20.8 g/100 mL; miscible with acetone, acetonitrile, toluene, and n-octanol (all at 25 °C) | |

| Record name | Dimethenamid-P | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.195 at 25 °C | |

| Record name | Dimethenamid-P | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.83X10-5 mm Hg /2.51 mPa/ at 25 °C | |

| Record name | Dimethenamid-P | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Faintly yellow viscous liquid, Yellow-brown, clear liquid, Dark brown liquid | |

CAS No. |

163515-14-8 | |

| Record name | Dimethenamid P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163515-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethenamid-P [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163515148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethenamid-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-[(1S)-2-methoxy-1-methylethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHENAMID-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H95J2H62E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethenamid-P | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

<-50 °C | |

| Record name | Dimethenamid-P | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

The synthesis of Dimethenamid-P involves several steps. One method includes:

First Contact Reaction: Reacting 2,4-dimethyl-3-aminothiophene with ®-2-[(4-nitrophenyl)sulfonyloxy]isobutyl propionate to obtain N-(2,4-dimethyl-3-thienyl)-L-alanine isobutyl ester.

Reduction: Reducing the ester with lithium aluminum hydride to obtain (S)-2-[(2,4-dimethyl-3-thienyl)amino]-L-propanol.

Chloroacetylation: Reacting the product with chloroacetyl chloride to obtain (1S, aRS) 2-chloro-N-(2,4-dimethyl-3-thienyl)amino]-N-(2-hydroxy-L-methylethyl) acetamide.

Etherification: Finally, etherifying the product to obtain this compound.

Chemical Reactions Analysis

Dimethenamid-P undergoes various chemical reactions:

Oxidation: It can be oxidized by cytochrome P450 enzymes.

Reduction: Reductive dechlorination is another pathway.

Substitution: It undergoes substitution reactions, particularly with glutathione conjugation.

Hydrolysis: Stable in pH 5.0, pH 7.0, and pH 9.0 sterile buffer solutions at 25°C for 31 days.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Dimethenamid-P is a chiral compound, with the P enantiomer being responsible for its herbicidal activity. It functions by inhibiting the growth of weeds through the disruption of cell division, specifically targeting microtubule formation during the early stages of plant development. This mechanism is similar to that of other herbicides that target the same biochemical pathways.

Agricultural Applications

-

Crop Protection : this compound is widely applied in various crops, including:

- Corn

- Soybeans

- Alfalfa

- Sugar beets

- Potatoes

- Weed Control Efficacy : Research indicates that this compound demonstrates significant efficacy against resistant weed species. For instance, studies show that when combined with other herbicides like glyphosate and topramezone, it can achieve up to 98% control of Palmer amaranth, a notoriously resistant weed .

- Application Methods : this compound can be applied using various methods including ground sprayers, aerial applications, and soil incorporation. This versatility allows for effective use across different farming practices .

Environmental Impact and Safety

- Toxicological Studies : Extensive studies have assessed the toxicity of this compound to non-target organisms, including mammals and beneficial insects. The results suggest low toxicity levels when applied according to recommended guidelines, making it a safer option compared to many traditional herbicides .

- Residue Analysis : Monitoring studies have been conducted to evaluate pesticide residues in food products. Research indicates that when used properly, this compound residues in crops remain within acceptable limits set by regulatory bodies .

- Soil Health : The impact of this compound on soil microbial communities has also been studied. Findings suggest that while it may affect certain microbial populations temporarily, overall soil health is maintained when integrated into a balanced pest management program .

Case Study 1: Efficacy in Maize Production

A field study conducted over two growing seasons demonstrated that pre-emergence applications of this compound combined with other herbicides resulted in higher maize yields (up to 13,617 kg/ha) compared to untreated plots. The study highlighted the importance of integrated weed management strategies that include this compound for optimal crop performance .

Case Study 2: Resistance Management

In regions where Palmer amaranth has developed resistance to multiple herbicide modes of action, a combination treatment involving this compound showed significant control (up to 95%) when applied pre-emergence followed by post-emergence treatments with glyphosate and other herbicides. This approach effectively reduced weed biomass and improved crop yields .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar VLCFA-Inhibiting Herbicides

Dimethenamid-P shares structural and functional similarities with other chloroacetamide and oxyacetamide herbicides. Below is a detailed comparison:

Table 1: Key Properties of this compound and Analogous Herbicides

| Herbicide | Chemical Class | Active Isomer | Application Rate (g a.i./ha) | Primary Crops | Key Target Weeds |

|---|---|---|---|---|---|

| This compound | α-chloroacetamide | S-isomer | 720–1,120 | Corn, Soybean | Palmer amaranth, annual grasses |

| S-metolachlor | α-chloroacetamide | S-isomer | 750–1,500 | Corn, Soybean | Annual grasses, broadleaves |

| Pyroxasulfone | α-oxyacetamide | – | 90–120 | Corn, Soybean | Amaranthus spp., Lolium spp. |

| Flufenacet | α-oxyacetamide | – | 240–480 | Wheat, Potato | Annual ryegrass, nightshades |

| Acetochlor | α-chloroacetamide | – | 900–1,800 | Corn, Soybean | Broadleaves, grasses |

Efficacy and Weed Control Spectrum

- This compound vs. S-metolachlor : Both target VLCFA synthesis, but this compound exhibits superior activity against ALS-inhibitor-resistant Palmer amaranth. In sequential PRE-POST programs, this compound achieved >90% control of Palmer amaranth biomass, comparable to fomesafen (a PPO inhibitor), whereas S-metolachlor required higher rates for similar efficacy .

- This compound vs. Pyroxasulfone : Pyroxasulfone controls similar weeds (e.g., Amaranthus spp.) but at 8× lower application rates due to higher specific activity. However, this compound binds more tightly to organic substrates, reducing leaching risks .

- This compound vs. Flufenacet : Flufenacet is primarily used in cereal crops and requires premixing for corn/soybean use. This compound offers broader application timing (PPI, PRE, POST) and higher adoption in row crops .

Crop Tolerance and Selectivity

- Corn/Soybean : this compound causes minimal injury in corn and soybean, even at high rates (2.9 kg a.i./ha) . In contrast, S-metolachlor and pyroxasulfone may induce transient stunting in sensitive cultivars .

- Sugarbeet : this compound caused greater injury than S-metolachlor in soil-grown sugarbeet due to differential bioavailability, though hydroponic studies showed equivalent toxicity .

Environmental and Toxicological Profiles

- Toxicity: this compound and its racemic mixture share similar acute, genotoxic, and developmental toxicity profiles at equivalent doses .

- Soil Binding : this compound exhibits strong adsorption to organic matter (Kd = 0.7–3.5), minimizing leaching compared to acetochlor, which has higher mobility .

- Metabolites : Residues of metabolites M26 and M30 require monitoring in leafy brassica and spring onions, though consumer exposure risks are low .

Resistance Management

This compound is critical for managing ALS-inhibitor-resistant weeds. In Nebraska, sequential PRE-POST programs with this compound reduced Palmer amaranth biomass by 95–99%, matching fomesafen’s efficacy without rotation restrictions . Pyroxasulfone and S-metolachlor are less effective against late-emerging flushes of resistant weeds .

Biological Activity

Dimethenamid-P is a selective herbicide primarily used for pre-emergent control of annual grasses and certain broadleaf weeds. It is a chiral compound, with the "P" designation referring to one of its enantiomers that exhibits the desired biological activity. This article explores the biological activity of this compound, focusing on its metabolism, absorption, toxicity, and efficacy in agricultural applications.

This compound is a member of the acetamide herbicide family, functioning by inhibiting cell division in plants, particularly affecting the synthesis of fatty acids and amino acids essential for growth. Its mechanism is primarily through the inhibition of very long-chain fatty acid synthesis, which is crucial for membrane formation and cellular function in target plants.

Metabolism and Pharmacokinetics

Absorption and Distribution:

- Oral Absorption: this compound shows low oral absorption rates in mammals, with approximately 100% excretion within 168 hours post-administration. The compound is rapidly metabolized into over 40 metabolites, with little unchanged parent compound remaining in the system .

- Dermal Absorption: In vivo studies indicate that dermal penetration is around 26% in rats, with lower rates observed in humans compared to rats .

Metabolic Pathways:

The primary metabolic pathway involves glutathione conjugation. Other metabolic processes include:

- Reductive dechlorination

- Oxidation

- Hydroxylation

- O-demethylation

- Cyclization

These pathways contribute to the extensive metabolism of this compound, resulting in various metabolites that are generally less toxic than the parent compound .

Excretion:

Most of the administered dose is excreted via bile (45-64% within 7 hours), with minimal bioaccumulation observed across tissues .

Toxicological Profile

Acute Toxicity:

this compound has shown relatively low acute toxicity:

- Rat LD50: 429 mg/kg body weight (bw) for this compound; 371 mg/kg bw for the racemic mixture .

- Clinical signs observed at higher doses included hypoactivity, decreased food consumption, and respiratory distress .

Chronic Toxicity:

In long-term studies (24 months), liver enlargement was noted as an adaptive response rather than a sign of toxicity. The lowest relevant No Observed Adverse Effect Level (NOAEL) was determined to be 7 mg/kg bw per day for chronic exposure in rats .

Genotoxicity:

this compound has been tested across various assays for genotoxicity and showed no evidence of genotoxic effects either in vitro or in vivo. This lack of genotoxicity supports its safety profile regarding potential carcinogenic risks to humans .

Efficacy in Weed Control

This compound is primarily employed in agricultural settings for weed control. Its efficacy has been demonstrated through various field studies:

| Study | Application Rate | Weed Control Efficacy | Observed Plant Injury |

|---|---|---|---|

| 2.94 kg ai/ha | Minimal injury (0.5 - 5%) | Low stunting observed | |

| 11.77 kg ai/ha | High injury (42 - 47%) | Severe stunting |

In combination with other herbicides like pendimethalin, this compound has shown effective control over resistant weed species such as Palmer amaranth (Amaranthus palmeri), achieving control rates between 80-82% .

Case Studies

-

Field Trials with Ornamental Plants:

In trials assessing tolerance among ornamental plants, this compound combined with pendimethalin resulted in varying degrees of plant injury based on application rates. Lower rates caused negligible injury while higher rates resulted in significant stunting and damage to sensitive species . -

Resistance Management:

Research indicates that combining this compound with other herbicides can mitigate resistance development in weed populations, particularly those resistant to glyphosate or other modes of action. This strategy enhances overall weed management efficacy on farms .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for assessing Dimethenamid-P’s herbicidal efficacy and mode of action?

- Methodological Guidance : Use controlled greenhouse or field trials with standardized protocols to evaluate pre-emergence activity. Compare efficacy across varying soil types (e.g., organic vs. mineral soils) and moisture conditions. For mode-of-action studies, employ biochemical assays (e.g., inhibition of very-long-chain fatty acid synthesis) and microscopic analysis of root meristem disruption . Toxicity profiling should follow OECD guidelines, including acute oral, dermal, and inhalation tests, with emphasis on species-specific responses (e.g., rat models for developmental toxicity) .

Q. How should researchers design studies to evaluate this compound’s environmental fate, including soil sorption and degradation kinetics?

- Methodological Guidance : Conduct batch sorption-desorption experiments using OECD Method 106 to generate isotherms for different soils (e.g., agricultural vs. urban). Analyze degradation pathways via HPLC-MS/MS under varying pH, temperature, and microbial activity conditions. Include triplicate samples to ensure reproducibility, and report uncertainties in kinetic models (e.g., first-order vs. biphasic decay) .

Q. What are the critical parameters for comparing the toxicity profiles of this compound and its racemic mixture ([RS]-dimethenamid)?

- Methodological Guidance : Use bridging studies to assess acute and subchronic toxicity endpoints. Focus on oral exposure (Category II vs. III differences) and dermal sensitization. Ensure consistency in test conditions (e.g., dose equivalence, exposure duration) and validate findings with mutagenicity assays (e.g., Ames test) .

Advanced Research Questions

Q. How can researchers resolve contradictions between laboratory and field data on this compound’s environmental persistence and bioavailability?

- Methodological Guidance : Apply mixed-methods approaches: combine controlled lab studies (e.g., sterile soil microcosms) with field monitoring to disentangle biotic vs. abiotic degradation drivers. Use SEM-EDS to analyze organic matter interactions in urban vs. agricultural soils, and quantify uncertainties in extrapolation models .

Q. What analytical strategies are effective for detecting this compound metabolites in complex matrices (e.g., water, soil, plant tissues)?

- Methodological Guidance : Employ high-resolution mass spectrometry (HRMS) coupled with offline solid-phase extraction (SPE) for metabolite identification. Validate methods using isotopically labeled internal standards and matrix-matched calibration curves. Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .

Q. How should conflicting data on enantiomer-specific toxicity be addressed in risk assessment frameworks?

- Methodological Guidance : Conduct comparative dose-response analyses for [S]-dimethenamid-P and [RS]-dimethenamid, focusing on endpoints like developmental toxicity in rats. Use probabilistic models to quantify variability and incorporate EPA bridging study protocols (e.g., subchronic 90-day trials) to harmonize datasets .

Q. What methodologies optimize the integration of this compound’s human health risk data into regulatory reviews?

- Methodological Guidance : Follow EPA’s risk assessment templates, emphasizing weight-of-evidence approaches. Prioritize recent toxicology data (post-2013) to address outdated market trends. Use systematic review tools (e.g., PRISMA) to screen literature, extract data, and assess bias in historical studies .

Data Presentation and Interpretation

Table 1 : Key Toxicity Endpoints for this compound vs. [RS]-Dimethenamid

| Endpoint | [S]-Dimethenamid-P | [RS]-Dimethenamid |

|---|---|---|

| Acute Oral Toxicity | Category II (LD₅₀: 50–500 mg/kg) | Category III (LD₅₀: 500–5000 mg/kg) |

| Dermal Irritation | Category III | Category III |

| Developmental Toxicity | Reduced fetal weight (rat) | Similar effects, higher variability |

| Mutagenicity | Negative in Ames test | Negative in Ames test |

| Source: Adapted from EPA bridging studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.